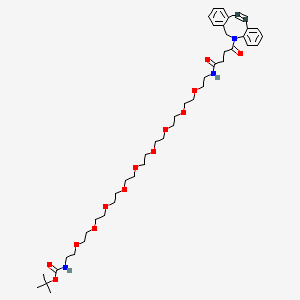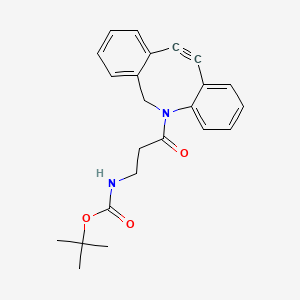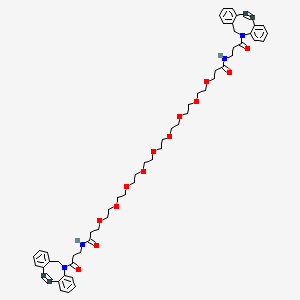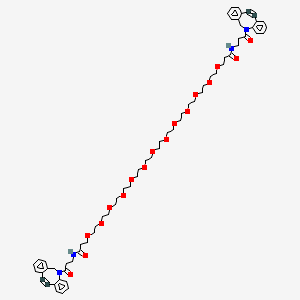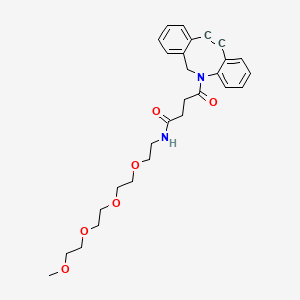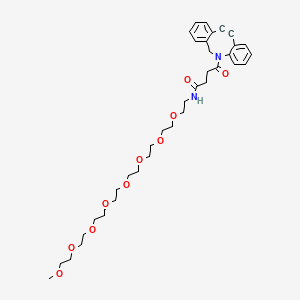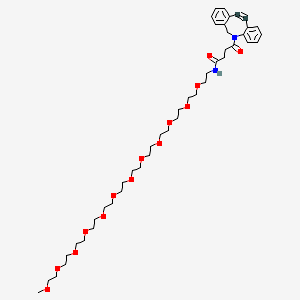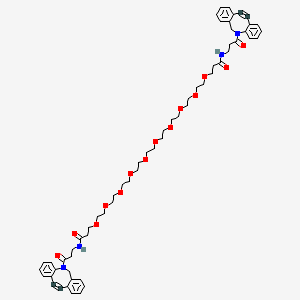
Dbco-peg10-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG10-DBCO is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is widely used in bioorthogonal chemistry due to its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG10-DBCO involves the conjugation of DBCO groups to a PEG spacer. The reaction typically proceeds through the following steps:
Activation of PEG: The PEG spacer is activated using a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.
Conjugation with DBCO: The activated PEG is then reacted with DBCO under mild conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS ester or other activating agents.
Large-Scale Conjugation: The activated PEG is reacted with DBCO in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
DBCO-PEG10-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrates. No copper catalyst is required, which makes the reaction biocompatible.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is formed between the DBCO group and the azide group of the reacting compound .
科学研究应用
DBCO-PEG10-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: Utilized in the development of drug delivery systems and targeted therapies, including the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation
Industry: Applied in the functionalization of surfaces and materials for various industrial applications.
作用机制
DBCO-PEG10-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-bearing compounds, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules without interfering with native biological functions .
相似化合物的比较
Similar Compounds
DBCO-PEG5-DBCO: Similar to DBCO-PEG10-DBCO but with a shorter PEG spacer arm, which may affect its solubility and flexibility.
DBCO-PEG4-DBCO: Another variant with an even shorter PEG spacer, offering different solubility and reactivity profiles.
Uniqueness
This compound is unique due to its longer PEG spacer arm, which provides enhanced water solubility and membrane permeability. This makes it particularly suitable for applications requiring high solubility and biocompatibility .
属性
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWYKWQNOGPNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H74N4O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
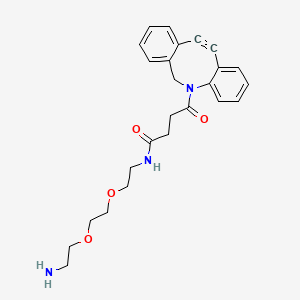
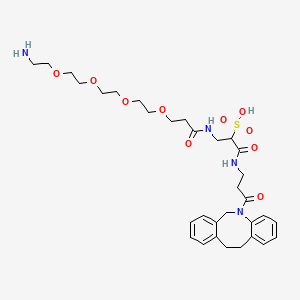


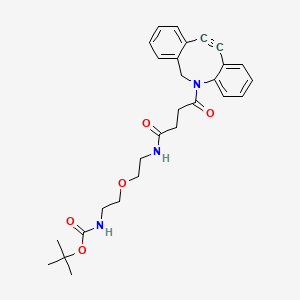
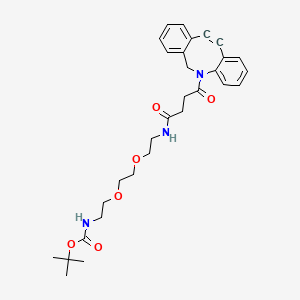
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
